

How does extracellular 2',3'-cGAMP signal to adjacent cells?

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Compound of Interest

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An In-depth Technical Guide to the Intercellular Signaling of Extracellular 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Beyond its intracellular role, 2',3'-cGAMP functions as an extracellular immunotransmitter, enabling communication between cells to orchestrate a coordinated immune response against infection and cancer.^{[1][2]} This document provides a comprehensive technical overview of the mechanisms by which extracellular 2',3'-cGAMP signals to adjacent cells, detailing the transport systems, downstream signaling cascades, quantitative parameters, and key experimental methodologies.

Mechanisms of 2',3'-cGAMP Intercellular Transport

As a negatively charged molecule, 2',3'-cGAMP cannot passively diffuse across the cell membrane.^[3] Its entry into adjacent ("bystander") cells is mediated by several distinct transport mechanisms, which can be broadly categorized into direct import from the extracellular milieu and direct cell-to-cell transfer.

Direct Import from the Extracellular Space

Several membrane proteins have been identified as importers of extracellular 2',3'-cGAMP. The expression and utilization of these transporters are often cell-type specific.

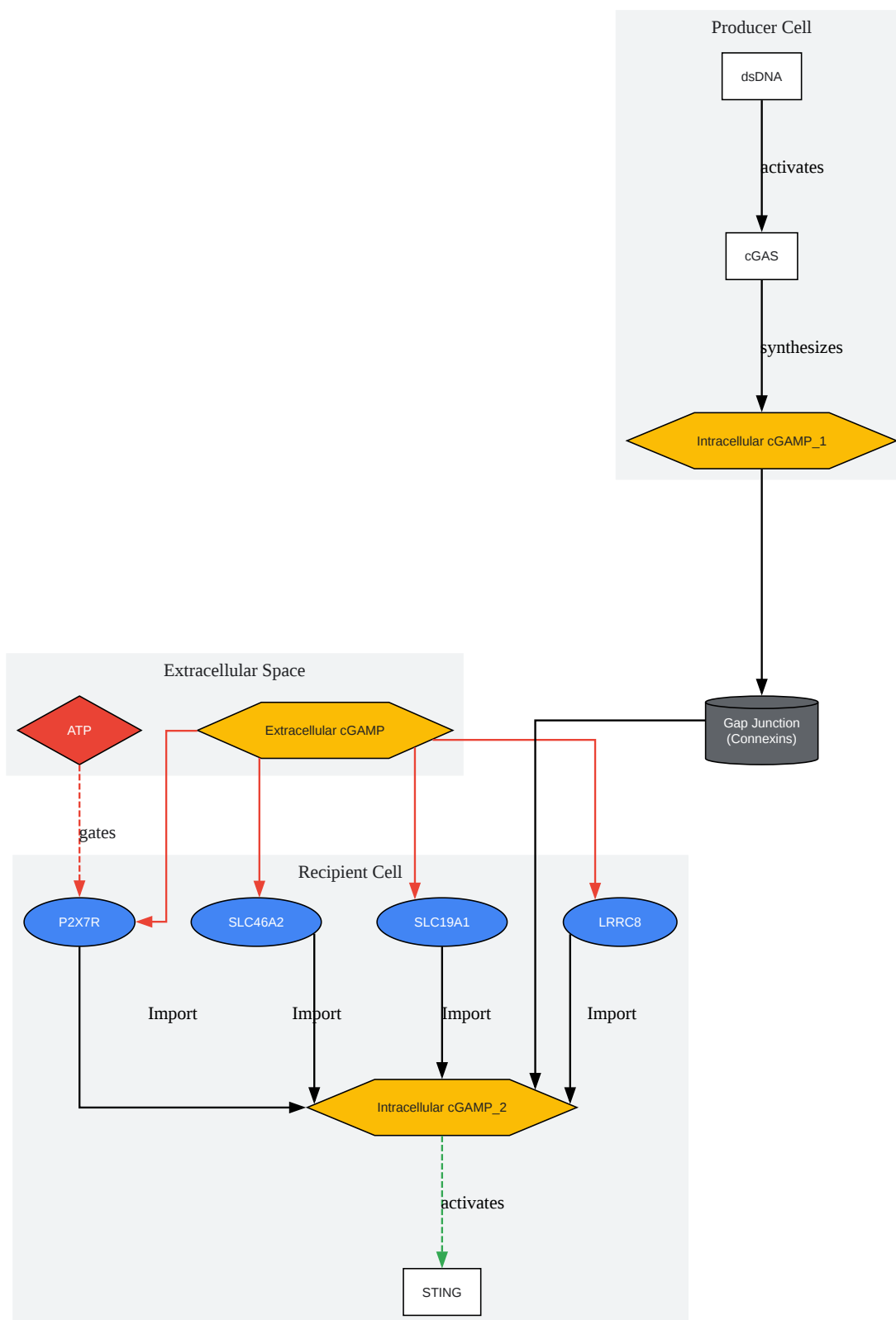
- **SLC19A1 (Reduced Folate Carrier 1):** A genome-wide CRISPR screen first identified SLC19A1 as a direct importer of 2',3'-cGAMP and other cyclic dinucleotides (CDNs).[4][5][6] SLC19A1 is a folate-organic phosphate antiporter, and its transport of cGAMP can be competitively inhibited by its natural substrates, such as reduced folates, and by antifolate drugs like methotrexate.[7][8]
- **LRRC8 Volume-Regulated Anion Channels (VRACs):** Leucine-rich repeat-containing 8 (LRRC8) family proteins form heteromeric anion channels that are widely expressed.[9] Specifically, channels composed of LRRC8A complexed with LRRC8C and/or LRRC8E subunits have been shown to transport 2',3'-cGAMP.[10][11] This transport is bidirectional, depending on the electrochemical gradient of cGAMP, meaning these channels can mediate both influx and efflux.[9][12] Channel activity can be potentiated by diverse stimuli, including cell swelling, certain cytokines (TNF- α , IL-1), and some anti-cancer drugs.[10][13]
- **P2X7 Receptor (P2X7R):** The P2X7 receptor is an ATP-gated cation channel highly expressed on immune cells.[3][14] In inflammatory microenvironments where extracellular ATP concentrations are high, prolonged P2X7R activation leads to the formation of a large, non-selective pore that permits the entry of molecules up to 900 Da, including 2',3'-cGAMP.[3][15] This mechanism provides a direct link between ATP-mediated danger signals and the activation of the STING pathway in immune cells.[3]
- **SLC46A2:** While SLC19A1 is a prominent transporter in certain cell lines, SLC46A2 has been identified as the dominant 2',3'-cGAMP importer in primary human immune cells, particularly CD14⁺ monocytes and macrophages.[1] This highlights the cell-type specificity of cGAMP uptake and has significant implications for targeting CDN-based immunotherapies to the most responsive immune cell populations.

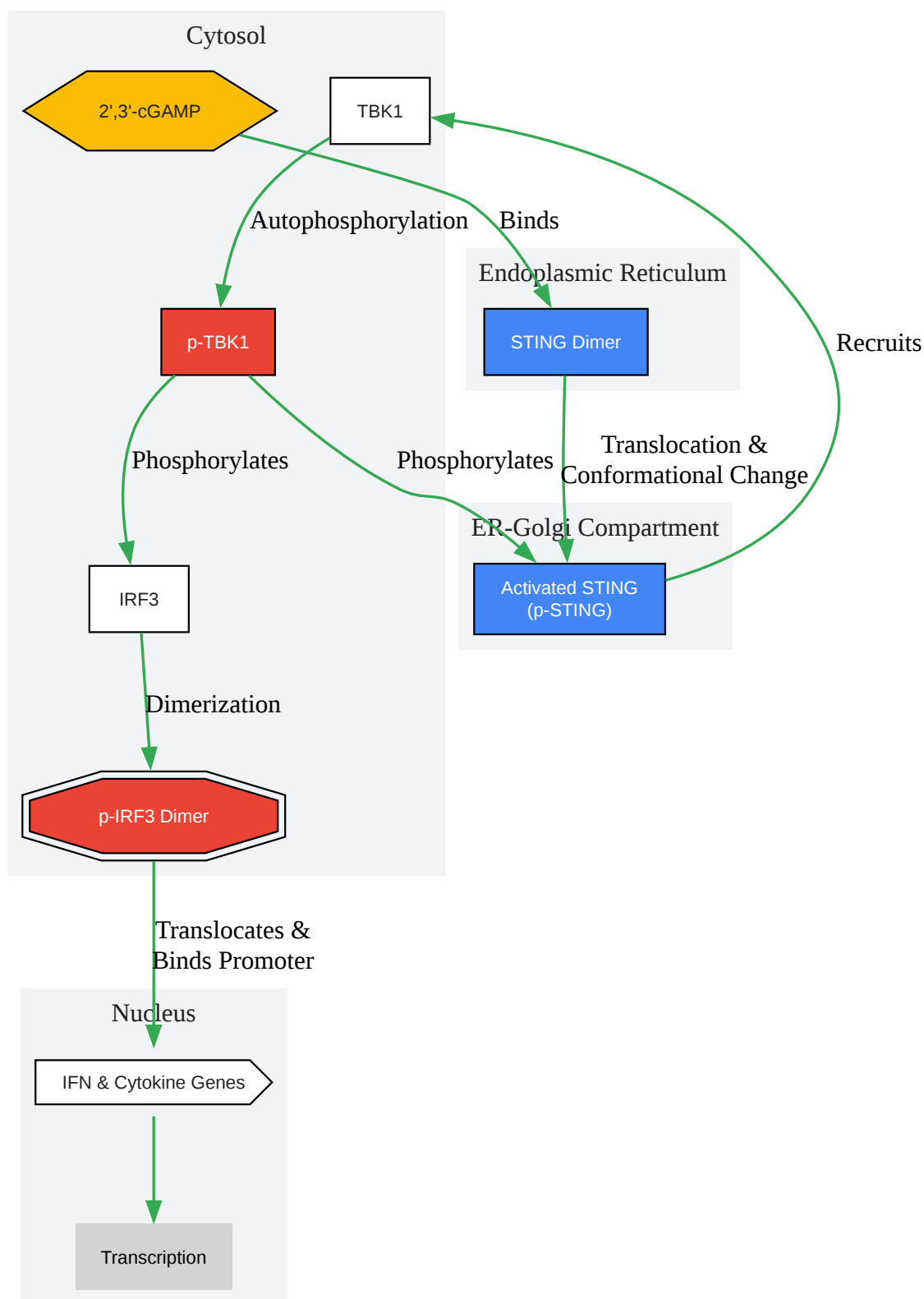
Direct Cell-to-Cell Transfer

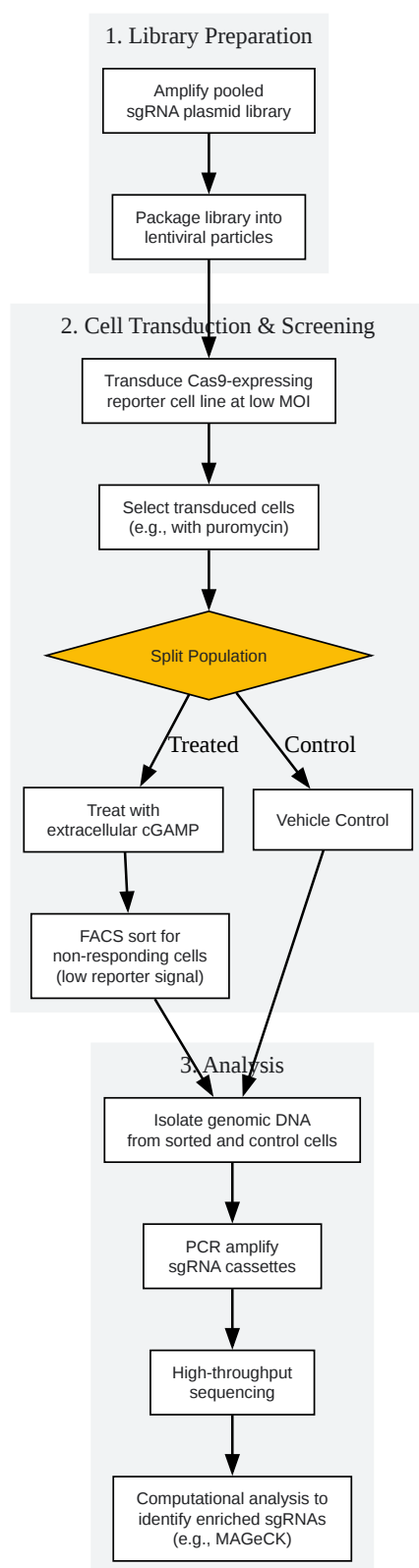
- **Gap Junctions:** Gap junctions are intercellular channels formed by connexin proteins that directly connect the cytoplasm of adjacent cells.[3][16] These channels allow for the rapid transfer of small molecules and ions (<1 kDa), including 2',3'-cGAMP, without transit through the extracellular space.[16] This mode of transfer protects cGAMP from degradation by

extracellular nucleases like ENPP1.[3] Connexins 43 and 45 have been specifically implicated in mediating 2',3'-cGAMP transfer, propagating an antiviral or inflammatory signal to neighboring cells in a localized and efficient manner.[3][16]

Visualizations: Signaling Pathways and Workflows







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